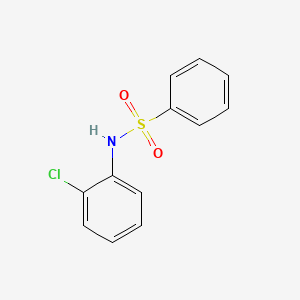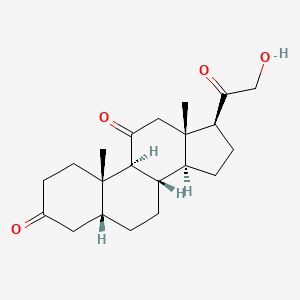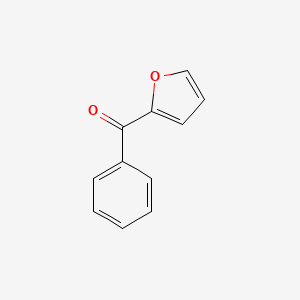
Methanone, 2-furanylphenyl-
説明
Methanone, 2-furanylphenyl- , also known by its chemical formula C₁₁H₈O₂ , is a compound with a molecular weight of 172.1800 g/mol . Its IUPAC Standard InChI is InChI=1S/C11H8O2/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H . The CAS Registry Number for this compound is 2689-59-0 . The chemical structure can be visualized as a 2D Mol file or a computed 3D SD file .
Synthesis Analysis
Research indicates that novel furan-2-yl (phenyl)methanone derivatives have been synthesized. Their structures were established based on 1H-NMR , 13C-NMR , and mass spectral data .
Physical And Chemical Properties Analysis
科学的研究の応用
Organic Synthesis and Catalysis
Methanol as a H-transfer Reactant : The use of methanol as a H-transfer agent for the reduction of aromatic aldehydes and aryl ketones, including furfural and acetophenone, has been studied. This method results in selective reduction to alcohols in mild conditions and highlights methanol's efficiency in producing gaseous co-products, which are easily separated from the reaction medium. The catalytic role of MgO as a reusable catalyst for furfural reduction to furfuryl alcohol with a 100% yield is particularly noteworthy (Pasini et al., 2014).
Aza-Piancatelli Rearrangement : Furan-2-yl(phenyl)methanol derivatives have been utilized in aza-Piancatelli rearrangements to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This method features good yields, high selectivity, and low catalyst loading, using In(OTf)3 as a catalyst (Reddy et al., 2012).
Biological Applications
Protein Tyrosine Kinase Inhibition : Novel furan-2-yl(phenyl)methanone derivatives have been synthesized and shown to inhibit protein tyrosine kinases in vitro, with some derivatives exhibiting activity comparable or superior to that of genistein, a known positive reference compound. This research indicates potential therapeutic applications in diseases where tyrosine kinase activity is dysregulated (Zheng et al., 2011).
Anticancer Activity : The study of (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone has revealed its potent cytotoxicity against various tumor cell lines and its ability to induce cell cycle arrest and apoptosis in cancer cells. This compound inhibits tubulin polymerization, highlighting its potential as an anticancer therapeutic (Magalhães et al., 2013).
Environmental and Material Science
Methanol in Wastewater Analysis : The presence and effects of new psychoactive substances (NPSs) in wastewater have been studied, with methanol used as a solubilizing agent. This research provides insights into the environmental impact of NPSs and highlights the importance of methanol in facilitating the analysis of such compounds in wastewater samples (Borova et al., 2015).
特性
IUPAC Name |
furan-2-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLNTRZMHKNJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181399 | |
| Record name | Methanone, 2-furanylphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2689-59-0 | |
| Record name | Methanone, 2-furanylphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002689590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC21618 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, 2-furanylphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structure-activity relationship (SAR) of 2-benzoylfuran derivatives, particularly regarding their protein tyrosine kinase inhibitory activity?
A1: Research indicates that modifications to the basic 2-benzoylfuran structure can significantly impact its protein tyrosine kinase inhibitory activity. For instance, introducing various substituents at the meta and para positions of the benzoyl ring can influence potency. Some derivatives have demonstrated inhibitory activity comparable to or even exceeding that of genistein, a known tyrosine kinase inhibitor. [] This suggests that the benzoyl ring is a key area for structural optimization to enhance the desired biological activity. Further studies exploring different substituents, their positions, and their electronic effects are needed to establish a comprehensive SAR profile.
Q2: Can you elaborate on the spectroscopic characteristics used to identify and characterize 2-benzoylfuran and its derivatives?
A2: Multiple spectroscopic techniques are employed to characterize 2-benzoylfuran and its derivatives. NMR spectroscopy, including 1H-NMR and 13C-NMR, provides valuable information about the hydrogen and carbon environments within the molecule, respectively. [, ] Mass spectrometry (MS) is utilized to determine the molecular weight and fragmentation patterns, offering insights into the compound's structure and stability. [] Infrared (IR) spectroscopy is valuable for identifying functional groups present in the molecule based on their characteristic absorption patterns. [] These spectroscopic methods, often used in conjunction, provide a comprehensive structural fingerprint for 2-benzoylfuran and its derivatives.
Q3: Have any studies explored the stability of 2-benzoylfuran under different conditions?
A3: Research suggests that the stability of 2-benzoylfuran can be influenced by the nature of substituents and the reaction environment. For instance, while dilithium salts of 2-benzoylfuran decompose in the presence of lithium t-butoxide, those with phenyl, 4-tolyl, or methoxyphenyl substituents on the furan ring remain stable in refluxing ether. [] This suggests that steric and electronic factors introduced by substituents play a role in the molecule's stability under basic conditions. Additionally, mass spectrometry analysis provides insights into the fragmentation patterns of 2-benzoylfuran derivatives, offering indirect information about their relative stability under ionization conditions. []
Q4: Are there any insights into the aromaticity of 2-benzoylfuran based on available research?
A4: Studies have investigated the aromaticity of 2-benzoylfuran using a combination of spectroscopic data and theoretical calculations. Analysis of infrared (IR) and nuclear magnetic resonance (NMR) spectra of 2-benzoylfuran derivatives, alongside comparison with benzophenone, 2-benzoylthiophene, and 2-benzoylpyrrole, has provided valuable insights into their relative aromatic character. [] Similarly, mass spectrometry data has been used to calculate aromaticity indices by comparing fragmentation patterns of substituted 2-benzoylfurans with those of benzene derivatives. [] These studies suggest that while the furan ring in 2-benzoylfuran exhibits some degree of aromaticity, it is less aromatic compared to benzene and more aromatic than pyrrole.
Q5: Are there any known synthetic routes for 2-benzoylfuran, and what are their advantages or disadvantages?
A6: Several synthetic methods for preparing 2-benzoylfuran and its derivatives have been reported. One common approach involves the Friedel-Crafts acylation of furan with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. [, ] This method offers a relatively straightforward route but may suffer from limitations such as the formation of unwanted byproducts and the need for harsh reaction conditions. Alternative approaches include the reaction of organolithium reagents with lithium carboxylates [] and multi-step syntheses starting from readily available furan derivatives, such as 4-bromofuran-2-carboxylic acid. [] The choice of synthetic method often depends on the specific derivative being synthesized, desired yield, and cost-effectiveness.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1606821.png)

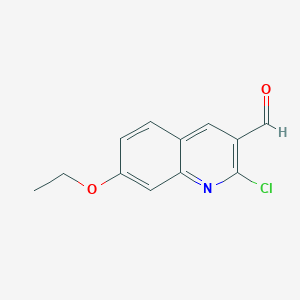
![7-Ethoxy-4H-benzo[1,4]thiazin-3-one](/img/structure/B1606827.png)
![8-Acetyl-6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B1606828.png)


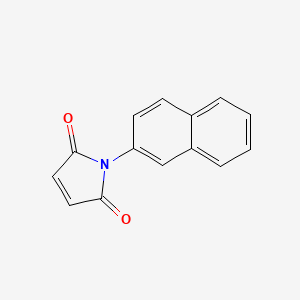
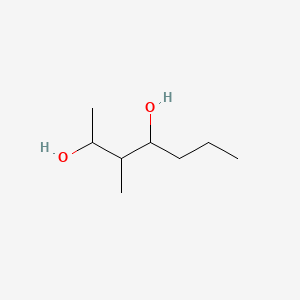
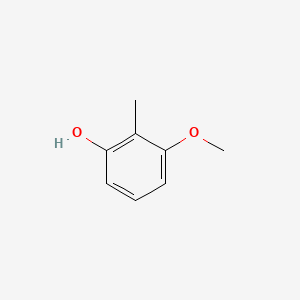
![3-Ethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1606839.png)
